(R)-2-(4-Fluorophenyl)pyrrolidine
Description
BenchChem offers high-quality (R)-2-(4-Fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(4-Fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXMSDSTZZWAX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427565 | |
| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-89-8 | |
| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-(4-Fluorophenyl)pyrrolidine physical and chemical properties
An In-depth Technical Guide to (R)-2-(4-Fluorophenyl)pyrrolidine for Medicinal Chemistry Professionals
Foreword
As a Senior Application Scientist, it is my experience that the value of a chiral building block is defined not just by its structure, but by the clarity and completeness of the technical data that supports its application. (R)-2-(4-Fluorophenyl)pyrrolidine is a quintessential example of a scaffold that marries two privileged fragments in modern drug design: the conformationally restricted, sp³-rich pyrrolidine ring and the metabolically robust, electronically-tuned fluorophenyl moiety. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this key intermediate. We will move beyond a simple recitation of facts to explore the causality behind its properties and the logic underpinning its synthesis and analysis, empowering you to integrate this molecule into your discovery programs with confidence.
Molecular Identity and Structural Attributes
(R)-2-(4-Fluorophenyl)pyrrolidine is a chiral secondary amine. The pyrrolidine ring provides a defined three-dimensional vector for substituent placement, while the 4-fluorophenyl group modulates electronic properties and can enhance metabolic stability or participate in key binding interactions.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-(4-fluorophenyl)pyrrolidine | N/A |
| CAS Number | 298690-89-8 | |
| Molecular Formula | C₁₀H₁₂FN | |
| Molecular Weight | 165.21 g/mol | |
| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)F | |
| InChIKey | ZDCXMSDSTZZWAX-JTQLQIEISA-N | N/A |
Physicochemical Properties
The physical properties of a molecule dictate its handling, formulation, and pharmacokinetic behavior. The introduction of fluorine can subtly alter properties compared to the non-fluorinated parent compound.
| Property | Value | Notes and Justification |
| Appearance | Light yellow to brown liquid | Visual inspection, common for this class of compound.[1] |
| Boiling Point | 235.5 ± 33.0 °C | Predicted value. The high boiling point is expected for an aromatic amine of this molecular weight. |
| Density | 1.078 ± 0.06 g/cm³ | Predicted value. Slightly denser than water, typical for fluorinated organic compounds. |
| pKa | 9.76 ± 0.10 | Predicted value. The pyrrolidine nitrogen is a secondary amine, exhibiting moderate basicity. |
| XLogP3 | 1.9 | Computed value. Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[2] |
Stereochemistry and Optical Activity
As a chiral molecule, (R)-2-(4-Fluorophenyl)pyrrolidine rotates plane-polarized light. The specific rotation, [α]D, is a fundamental property used to confirm the enantiomeric identity and purity of a sample.
While a specific experimental value for the specific rotation of (R)-2-(4-Fluorophenyl)pyrrolidine is not prominently reported in publicly available literature, the value for its enantiomer, (S)-2-(4-Fluorophenyl)pyrrolidine, would be equal in magnitude but opposite in sign. The determination of this value is a critical quality control step following asymmetric synthesis.
Chemical Properties and Reactivity
The chemistry of (R)-2-(4-Fluorophenyl)pyrrolidine is dominated by the nucleophilicity of the secondary amine.
-
N-Functionalization: The nitrogen atom readily participates in nucleophilic substitution and addition reactions. It can be acylated to form amides, alkylated to form tertiary amines, or used in reductive amination protocols to couple with aldehydes and ketones. These reactions are fundamental to its use as a building block for more complex drug candidates.
-
Aromatic Ring: The 4-fluorophenyl group is relatively inert to typical transformations but can influence the overall electronic nature of the molecule. The fluorine atom is a weak deactivator for electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions. More importantly, it can serve as a key binding element through hydrogen bonding or dipole interactions with protein targets and can block metabolic oxidation at the para-position, enhancing the pharmacokinetic profile of a drug candidate.[3]
Asymmetric Synthesis
Achieving high enantiopurity is critical. While multiple routes to 2-arylpyrrolidines exist, transition metal-catalyzed asymmetric hydrogenation of a cyclic imine precursor represents a robust and scalable strategy. The following protocol is adapted from established methodologies for related structures.
Protocol: Enantioselective Synthesis via Iridium-Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of the (R)-enantiomer. The synthesis of the (S)-enantiomer can be achieved by using the opposite enantiomer of the chiral ligand.
Step 1: Boc Protection of the Starting Amine
-
Dissolve 4-amino-1-(4-fluorophenyl)-1-butanone in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure to yield tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate.
Step 2: Deprotection and In Situ Cyclization to Imine
-
Dissolve the product from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-3 hours. This removes the Boc group, and the resulting primary amine spontaneously cyclizes to the corresponding cyclic imine (5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole).
-
Remove the solvent and excess acid under vacuum. The crude imine is typically used directly in the next step.
Step 3: Asymmetric Hydrogenation
-
In a nitrogen-filled glovebox, charge a pressure-rated vial with the crude imine from Step 2.
-
Add the Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphine ligand (e.g., a derivative of (R)-BINAP or another suitable ligand for generating the (R)-product).
-
Add a solvent such as toluene or THF and any required additives (e.g., iodine or potassium iodide, which can act as promoters).
-
Seal the vial, transfer it to an autoclave, charge with hydrogen gas (e.g., 50 atm), and heat to the reaction temperature (e.g., 50 °C) with stirring for 12-24 hours.
-
After cooling and venting, quench the reaction with an aqueous bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield pure (R)-2-(4-Fluorophenyl)pyrrolidine.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure, identity, and purity (both chemical and enantiomeric) of the final product.
Chromatographic Analysis: Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of the product.
This is a representative protocol; optimization of the mobile phase composition and column temperature may be required.
-
Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm). These columns are highly effective for separating a wide range of chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase. This is crucial for obtaining good peak shape and preventing tailing for basic analytes like pyrrolidines.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25 °C.
-
Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL).
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
Spectroscopic Data (Expected Characteristics)
The following tables summarize the expected spectroscopic features. Experimental data should be acquired on a reference standard for confirmation.
Table 5.2.1: Expected ¹H NMR Characteristics (400 MHz, CDCl₃) Proton numbering corresponds to the IUPAC convention for the pyrrolidine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Protons |
| ~7.30 - 7.25 | m (AA'BB') | ~8.5, 5.5 | Aromatic H (ortho to F) | 2H |
| ~7.05 - 6.95 | m (AA'BB') | ~8.5, 8.5 | Aromatic H (meta to F) | 2H |
| ~4.15 | t | ~8.0 | Benzylic H (H2) | 1H |
| ~3.20 - 3.10 | m | - | Pyrrolidine H (H5) | 1H |
| ~3.00 - 2.90 | m | - | Pyrrolidine H (H5) | 1H |
| ~2.20 - 2.10 | m | - | Pyrrolidine H (H3) | 1H |
| ~2.00 - 1.70 | m | - | Pyrrolidine H (H3, H4) | 3H |
| ~1.80 (broad) | s | - | N-H | 1H |
Table 5.2.2: Expected ¹³C NMR Characteristics (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~161.5 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F | Large one-bond C-F coupling is characteristic. |
| ~141 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-ipso | Small coupling to fluorine. |
| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) | |
| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C-H (meta to F) | |
| ~63 | Benzylic C-H (C2) | |
| ~47 | Pyrrolidine C-H₂ (C5) | |
| ~35 | Pyrrolidine C-H₂ (C3) | |
| ~26 | Pyrrolidine C-H₂ (C4) |
Table 5.2.3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 (strong) | C-F Stretch | Aryl-Fluoride |
| ~830 | C-H Bend | 1,4-Disubstituted Aromatic |
Table 5.2.4: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 165 | [M]⁺ | Molecular Ion |
| 164 | [M-H]⁺ | Loss of a hydrogen radical |
| 95 | [C₆H₄F]⁺ | Cleavage at the benzylic position (loss of pyrrolidine radical) |
| 70 | [C₄H₈N]⁺ | Cleavage at the benzylic position (loss of fluorophenyl radical) |
Applications in Drug Discovery
The (R)-2-(4-Fluorophenyl)pyrrolidine scaffold is a valuable asset in medicinal chemistry for several strategic reasons:
-
CNS-Targeted Agents: The pyrrolidine ring is a common feature in many centrally active compounds. The moderate lipophilicity and polarity imparted by the amine and fluorine atom provide a good starting point for designing molecules capable of crossing the blood-brain barrier.
-
Metabolic Stability: The fluorine atom at the 4-position of the phenyl ring blocks a common site of oxidative metabolism by cytochrome P450 enzymes. This can significantly improve the half-life and oral bioavailability of a drug candidate.[3]
-
Receptor Antagonism: This specific scaffold has been identified as a core component for blockers of the atrial natriuretic peptide (ANP) receptor, indicating its potential in cardiovascular disease research.
-
Scaffold for Diversity: The secondary amine serves as a convenient chemical handle for building out molecular complexity, allowing for the exploration of structure-activity relationships (SAR) by attaching various side chains, linkers, and pharmacophoric groups.
Safety and Handling
(R)-2-(4-Fluorophenyl)pyrrolidine should be handled with appropriate care in a laboratory setting. Based on data for the racemic mixture, the following hazards are identified:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed).[2]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.
-
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
2-(4-Fluorophenyl)pyrrolidine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]
- 2-pyrrolidine phenylhydrazides antibacterial agents.Google Patents (EP3490984A1).
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
- Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.Google Patents (US7361771B2).
-
Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Available at: [Link]
-
Pyrrolidine, 2-(4-fluorophenyl)-, (2R)-. ChemBK. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Pyrrolidine Derivatives: A Technical Guide to Unlocking Novel Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Synergy of Fluorine and the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of molecular scaffolds, the five-membered pyrrolidine ring has emerged as a "privileged" structure, widely utilized by medicinal chemists for its versatility.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space and introduces crucial stereochemical elements into a molecule.[1][2]
The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[3][4][5]
This guide delves into the powerful synergy achieved by combining these two elements: the strategic fluorination of the pyrrolidine scaffold. We will explore the diverse biological activities of these derivatives, moving beyond a simple catalog of compounds to provide an in-depth analysis of the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale that guides research in this promising field.
Chapter 1: Modulating Enzyme Activity — A Tale of Enhanced Potency and Selectivity
The introduction of fluorine into pyrrolidine-based enzyme inhibitors can lead to dramatic improvements in their biological profiles. This is often attributed to the ability of fluorine to alter the conformation of the pyrrolidine ring, modulate the pKa of nearby functional groups, and form key interactions within the enzyme's active site.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a crucial enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives has been developed as potent and selective DPP-4 inhibitors.[6]
Causality of Experimental Design: The rationale for introducing a fluorine atom at the 4-position of the pyrrolidine ring is multifaceted. It aims to:
-
Induce a Favorable Ring Pucker: The gauche effect between the fluorine atom and adjacent substituents can lock the pyrrolidine ring into a specific conformation that mimics the transition state of the natural substrate, thereby enhancing binding affinity.
-
Increase Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the inhibitor's half-life.
-
Enhance Binding Interactions: The electronegative fluorine can participate in favorable dipole-dipole or hydrogen bond-like interactions with amino acid residues in the DPP-4 active site.
One standout compound from this series, designated Compound 17a , demonstrated high DPP-4 inhibitory activity with an IC₅₀ value of 0.017 µM.[6] Furthermore, it showed moderate to high selectivity against related enzymes like DPP-8 and DPP-9.[6] In vivo studies confirmed its efficacy, as administration of Compound 17a led to decreased blood glucose levels in mice after an oral glucose challenge.[6]
Data Presentation: SAR of Pyrrolidine-based DPP-4 Inhibitors
| Compound | Modification | DPP-4 IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Parent Compound | Unsubstituted Pyrrolidine | >1 | - | - |
| Compound 17a | 4-Fluoropyrrolidine | 0.017 | 1324 | 1164 |
Table 1: Structure-Activity Relationship data highlighting the significant increase in potency and selectivity upon fluorination of the pyrrolidine ring. Data sourced from[6].
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.
-
Preparation of Reagents:
-
DPP-4 Enzyme (human recombinant) solution in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Substrate solution: Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.
-
Test Compound stock solutions in DMSO, serially diluted to desired concentrations.
-
Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of diluted test compound or control to respective wells.
-
Initiate the reaction by adding 20 µL of the DPP-4 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization: DPP-4 Inhibitor Screening Workflow
Caption: A typical workflow for identifying and validating novel fluorinated pyrrolidine-based DPP-4 inhibitors.
Chapter 2: Central Nervous System (CNS) Applications
The development of drugs targeting the CNS is hampered by the blood-brain barrier (BBB), which restricts the entry of many molecules. Fluorination is a key strategy to overcome this challenge.[5] The lipophilic nature of the fluorine atom can enhance a molecule's ability to penetrate membranes and cross the BBB.[4]
Fluorinated pyrrolidine derivatives have shown promise in treating various CNS disorders, including depression and anxiety.[7][8] For example, a series of 6-fluoro-1,2-benzoxazole derivatives linked to a pyrrolidine core has been investigated for activity against serotonin and dopamine receptors, which are implicated in psychosis and mood disorders.[8] One lead compound from this study demonstrated a potent antipsychotic-like and antidepressant-like profile in mouse models, outperforming the reference drug quetiapine.[8]
Mandatory Visualization: Physicochemical Properties and CNS Activity
Caption: The logical progression from fluorination to enhanced CNS biological activity.
Chapter 3: Anticancer and Antiviral Potential
The structural similarities of pyrrolidine derivatives to natural nucleosides and amino acids make them attractive candidates for development as anticancer and antiviral agents.[3][9] Fluorination can further enhance their activity by improving metabolic stability and modulating their interactions with biological targets.[3][10]
Anticancer Activity
Pyrrolidinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in human cancer cell lines.[11] The introduction of fluorine atoms can amplify these cytotoxic properties.[10] For instance, fluorinated analogues of lepidilines, naturally occurring imidazolium alkaloids, have demonstrated enhanced cytotoxic effects against various cancer cell lines compared to their non-fluorinated counterparts.[3][10] While many pyrrolidine-based compounds have been synthesized and evaluated for anticancer properties, the specific contribution of fluorination is an area of active research.[11][12][13]
Antiviral Activity
Pyrrolidine derivatives can act as nucleoside analogues, interfering with viral replication by inhibiting enzymes like reverse transcriptase.[12] Although some synthesized fluorinated pyrrolidine nucleoside analogues have shown limited activity, this was often attributed to poor cellular uptake and inefficient conversion to the active triphosphate form.[13] This highlights a critical challenge in drug design: ensuring the compound reaches its intracellular target in a bioactive state. The development of prodrug strategies, such as phosphoramidate prodrugs, is a promising approach to overcome these limitations.
Mandatory Visualization: Mechanism of Action for Nucleoside Analogues
Caption: The bioactivation pathway of a fluorinated pyrrolidine nucleoside analogue leading to viral replication inhibition.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and versatile approach in modern drug discovery. This guide has highlighted key areas where this combination has led to compounds with significant biological activities, including potent enzyme inhibitors for metabolic diseases, CNS agents with improved brain penetration, and promising anticancer and antiviral candidates.
The causality behind these enhanced activities is rooted in the fundamental physicochemical changes induced by fluorine, such as altered conformation, increased metabolic stability, and improved binding interactions. The provided experimental protocols and workflows serve as a foundation for researchers to explore this chemical space further.
Future research will likely focus on:
-
Fine-tuning Stereochemistry: Exploring the biological impact of fluorination at different positions and with different stereochemistries on the pyrrolidine ring.
-
Advanced Prodrug Strategies: Designing more efficient delivery systems to ensure intracellular target engagement, particularly for antiviral and anticancer agents.
-
Multitarget Ligands: Developing single molecules that can modulate multiple biological targets, as seen in the CNS application for dementia-related symptoms.[8]
By building upon the principles and examples outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of fluorinated pyrrolidine derivatives.
References
-
Gangarapu, K., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Kim, H., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
Yelekci, K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Sultani, A. A. J. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. International Journal of Pharmaceutical Research. Available at: [Link]
-
Grüner, M., et al. (2021). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Struga, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]
-
Doraghi, F., et al. (2022). Fluorine effects on biological activity. ResearchGate. Available at: [Link]
-
Siodłak, D., et al. (2018). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]
-
Hoffmann-Röder, A. (2011). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis. Available at: [Link]
-
Sharma, P., & Kumar, V. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Sviridov, S. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine containing CNS drugs. ResearchGate. Available at: [Link]
-
Sakthivel, R., et al. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research. Available at: [Link]
-
Secrist, J. A., et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
-
Gangarapu, K., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]
-
Masłyk, M., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. Available at: [Link]
-
Siodłak, D., et al. (2018). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Asymmetry: A Technical Guide to the Enantioselective Synthesis of Pyrrolidines
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products. Its profound impact on pharmacology is intrinsically linked to its stereochemistry, where individual enantiomers often exhibit vastly different biological activities and toxicological profiles. Consequently, the development of robust, scalable, and highly stereocontrolled methods for accessing enantiopure pyrrolidines is a central focus of modern synthetic chemistry. This guide provides an in-depth analysis of the core strategies for enantioselective pyrrolidine synthesis, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of key catalytic systems, provide field-proven experimental protocols, and offer a comparative analysis to guide the rational selection of synthetic routes.
Strategic Foundations in Asymmetric Pyrrolidine Synthesis
The construction of a chiral pyrrolidine ring requires precise control over the formation of new stereocenters. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability requirements. Conceptually, these strategies can be categorized into several major classes, each with distinct advantages and mechanistic principles.
-
Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline), as starting materials.[1] The inherent stereochemistry of the starting material is carried through the synthetic sequence, providing a reliable and often cost-effective route to specific enantiomers.[1]
-
Catalytic Asymmetric Synthesis: This is the most powerful and versatile approach, employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. This domain is broadly divided into transition-metal catalysis and organocatalysis.
-
Transition-Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., Palladium, Iridium, Copper) create a chiral environment that directs the stereochemical outcome of bond-forming events.[2][3][4] Reactions like allylic alkylation and cycloadditions are hallmarks of this class.
-
Organocatalysis: This strategy utilizes small, purely organic molecules as catalysts, avoiding the cost and potential toxicity of transition metals.[5] Proline and its derivatives, particularly diarylprolinol silyl ethers, are iconic organocatalysts that operate through iminium and enamine activation modes.[5]
-
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is subsequently cleaved to yield the enantioenriched product. While effective, this method involves additional synthetic steps for attachment and removal, impacting overall efficiency.
The following diagram illustrates a high-level decision-making workflow for selecting a synthetic strategy.
Caption: High-level workflow for selecting an enantioselective pyrrolidine synthesis strategy.
Pillar I: Organocatalytic [3+2] Cycloaddition
The [3+2] dipolar cycloaddition between an azomethine ylide and an olefin is one of the most powerful methods for constructing the pyrrolidine core, capable of generating up to four stereocenters in a single, atom-economical step.[4][6][7] Organocatalysis has revolutionized this transformation, offering a metal-free route with exceptional stereocontrol.
Mechanistic Rationale: Iminium-Enamine Activation
The archetypal organocatalytic [3+2] cycloaddition often employs a diarylprolinol silyl ether catalyst, such as the Hayashi-Jørgensen catalyst.[5][8] The catalytic cycle proceeds through a cascade of iminium and enamine intermediates.
-
Iminium Activation: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde (the dipolarophile) to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it highly susceptible to nucleophilic attack.
-
Azomethine Ylide Formation: Concurrently, an amino ester (e.g., a glycine derivative) condenses to form an imine, which, upon deprotonation, generates the azomethine ylide 1,3-dipole.
-
Stereodetermining Cycloaddition: The azomethine ylide attacks the activated iminium ion. The stereochemistry is dictated by the catalyst's chiral scaffold, which uses steric hindrance (e.g., bulky aryl groups) to shield one face of the iminium ion, forcing the ylide to approach from the less hindered face.
-
Hydrolysis and Catalyst Regeneration: The resulting cyclic intermediate is hydrolyzed to release the enantioenriched pyrrolidine product and regenerate the catalyst.
Caption: Simplified catalytic cycle for the organocatalytic [3+2] cycloaddition.
Field-Proven Experimental Protocol: Synthesis of a Diarylprolinol Silyl Ether Catalyst
The efficacy of the aforementioned cycloaddition is critically dependent on the quality of the organocatalyst. The Hayashi-Jørgensen catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, is a workhorse in the field.[8] Its preparation from commercially available starting materials is a key enabling step for researchers. The following protocol is adapted from a robust, well-documented procedure.[9][10]
Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Apparatus Setup: A 500 mL, three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet connected to a bubbler.
-
Reagent Charging: To the flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq, e.g., 10.0 g, 39.5 mmol) and anhydrous dichloromethane (DCM, 150 mL) via cannula.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add triethylamine (1.5 eq, 8.3 mL, 59.3 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Silylation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 eq, 9.7 mL, 51.4 mmol) dropwise via syringe over 30 minutes. A white precipitate of triethylammonium triflate will form.
-
Warming and Reaction Monitoring: Allow the reaction mixture to warm slowly to 0 °C over 2 hours, then remove the cooling bath and allow it to warm to ambient temperature for 1 hour. Progress can be monitored by TLC (e.g., 4:1 Hexanes:EtOAc), observing the consumption of the starting prolinol.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product as an oil.
-
Purification: The crude product is typically of high purity and can often be used without further purification. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine to prevent desilylation on the column). The resulting (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether should be stored under an inert atmosphere.[9][10]
Pillar II: Transition-Metal Catalysis: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[11][12] In the context of pyrrolidine synthesis, intramolecular Pd-AAA provides a powerful method for the cyclization of linear precursors, establishing a key stereocenter in the process.
Mechanistic Rationale: The Tsuji-Trost Reaction
The mechanism of Pd-AAA, often called the Tsuji-Trost reaction, proceeds via a characteristic π-allyl-palladium intermediate.[13] The stereochemical outcome is determined by the chiral ligand environment.
-
Oxidative Addition: A Pd(0) complex, coordinated to a chiral ligand (e.g., a derivative of Trost ligand or a phosphino-oxazoline), undergoes oxidative addition to an allylic substrate bearing a leaving group (e.g., acetate, carbonate). This step typically occurs with inversion of stereochemistry to form a chiral π-allyl-Pd(II) complex.
-
Nucleophilic Attack: A tethered nucleophile (e.g., a soft carbon nucleophile like a malonate or a nitrogen nucleophile like a sulfonamide) attacks the π-allyl complex. For soft nucleophiles, this attack occurs on the face opposite to the palladium metal (external attack), resulting in a second inversion of stereochemistry.
-
Reductive Elimination & Catalyst Regeneration: The C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated, closing the catalytic cycle. The overall stereochemical outcome is a net retention of configuration from the starting material.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.unife.it [iris.unife.it]
- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine: A Comprehensive Guide for Pharmaceutical Development
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a key pharmacophoric element capable of crucial hydrogen bond interactions with biological targets.[3] The stereochemistry of substituted pyrrolidines is often critical to their pharmacological activity, with different enantiomers exhibiting distinct efficacy and safety profiles.
(R)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block in the synthesis of a variety of biologically active compounds. The 4-fluorophenyl moiety is a common substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity. This guide provides detailed application notes and protocols for the asymmetric synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine, targeting researchers, scientists, and drug development professionals. We will explore two highly efficient and stereoselective methods: a diastereoselective addition of a Grignard reagent to a chiral sulfinylimine and a biocatalytic approach utilizing a transaminase.
Methodology 1: Diastereoselective Grignard Addition to a Chiral N-tert-Butanesulfinyl Imine
This method provides a robust and highly diastereoselective route to (R)-2-(4-Fluorophenyl)pyrrolidine. The key to this approach is the use of a chiral N-tert-butanesulfinyl imine, which directs the stereochemical outcome of the Grignard addition.
Scientific Rationale
The N-tert-butanesulfinyl group, developed by Ellman, serves as an excellent chiral auxiliary. The stereochemistry of the final product is controlled by the addition of the Grignard reagent to the less sterically hindered face of the imine, followed by an intramolecular cyclization to form the pyrrolidine ring. The sulfinyl group is then readily cleaved under acidic conditions to yield the free amine.
Experimental Workflow
Caption: Workflow for the synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine via Grignard addition.
Detailed Protocol
Part 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add titanium(IV) ethoxide (1.1 eq).
-
Add 4-chlorobutanal (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the addition of brine and filter through Celite.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral N-sulfinyl aldimine.
Part 2: Diastereoselective Addition and Cyclization
-
Dissolve the (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of 4-fluorophenylmagnesium bromide (1.2 eq) in THF.
-
Stir the reaction at -78 °C for 3 hours.
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) in THF and allow the reaction to warm to room temperature.
-
Stir for an additional 1 hour at room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Part 3: Deprotection
-
Dissolve the purified N-sulfinylated pyrrolidine from the previous step in methanol.
-
Add a solution of hydrochloric acid in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-2-(4-Fluorophenyl)pyrrolidine.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio |
| 1 | Imine Formation | (R)-tert-Butanesulfinamide | (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide | >90 | N/A |
| 2 | Grignard/Cyclization | Chiral Imine | N-Sulfinylated Pyrrolidine | ~85 | >98:2 |
| 3 | Deprotection | N-Sulfinylated Pyrrolidine | (R)-2-(4-Fluorophenyl)pyrrolidine | >95 | N/A |
Methodology 2: Biocatalytic Asymmetric Synthesis using Transaminase
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor, creating a chiral amine with high enantiopurity.[4]
Scientific Rationale
This approach utilizes a transaminase to convert a prochiral ω-chloro ketone into a chiral ω-chloro amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired pyrrolidine. The enantioselectivity of the reaction is dictated by the specific transaminase enzyme used. Both (R)- and (S)-selective transaminases are available, allowing for access to either enantiomer of the product.[5]
Experimental Workflow
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols: The Strategic Use of (R)-2-(4-Fluorophenyl)pyrrolidine in the Synthesis of Neurological Disorder Treatments
Introduction: The Significance of Chiral Fluorinated Scaffolds in Neuropharmacology
The development of therapeutics for neurological disorders is a cornerstone of modern medicinal chemistry. A significant challenge lies in the design of molecules that can effectively interact with specific neural targets with high affinity and selectivity. The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] When combined with stereochemical control and strategic fluorination, the resulting building blocks, such as (R)-2-(4-Fluorophenyl)pyrrolidine, become powerful tools in the synthesis of potent and selective neurological agents.
The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3] The high electronegativity and small size of fluorine can lead to enhanced binding affinity, improved metabolic stability, and increased blood-brain barrier permeability – all critical attributes for drugs targeting the central nervous system (CNS). Furthermore, the chirality of the pyrrolidine ring is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[4] (R)-2-(4-Fluorophenyl)pyrrolidine, with its defined stereochemistry and fluorinated phenyl group, represents a key chiral building block for creating enantiomerically pure drugs with optimized neurological activity.[5]
This guide provides a detailed exploration of the application of (R)-2-(4-Fluorophenyl)pyrrolidine and structurally related chiral fluorophenyl-substituted heterocycles in the synthesis of treatments for neurological disorders, with a specific focus on the synthesis of selective serotonin reuptake inhibitors (SSRIs).
Core Application: Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are a class of drugs widely prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.[6][7] They function by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. A prominent example of an SSRI whose synthesis relies on a chiral 4-fluorophenyl-substituted heterocyclic core is Paroxetine.[8] While the core of Paroxetine is a piperidine ring, the synthetic principles and the importance of the chiral 4-fluorophenyl moiety are directly analogous to the utility of (R)-2-(4-Fluorophenyl)pyrrolidine.
The following sections will detail a representative synthetic approach to a key chiral intermediate for Paroxetine, highlighting the critical role of the fluorophenyl-substituted chiral scaffold.
Synthetic Workflow for a Key Paroxetine Intermediate
The synthesis of Paroxetine involves the construction of a chiral (3S, 4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core. This intricate synthesis underscores the importance of precise stereochemical control.
Diagram: Synthetic Strategy Overview
Caption: A generalized workflow for the asymmetric synthesis of Paroxetine, emphasizing the creation of a key chiral intermediate.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-3-(4-Fluorophenyl)glutaric Acid Methyl Ester
This protocol describes the enzymatic desymmetrization of a prochiral glutaric acid derivative to establish the key stereocenter.[9]
Rationale: The use of an enzyme, such as Pig Liver Esterase (PLE), allows for the highly enantioselective hydrolysis of one of the two ester groups in a prochiral diester. This is a critical step in establishing the absolute stereochemistry of the final drug molecule.
Materials:
-
Dimethyl 3-(4-fluorophenyl)glutarate
-
Phosphate buffer (pH 7.0)
-
Pig Liver Esterase (PLE)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve dimethyl 3-(4-fluorophenyl)glutarate in a minimal amount of a co-solvent (e.g., acetone) and add it to a phosphate buffer (pH 7.0).
-
Add Pig Liver Esterase (PLE) to the mixture.
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat or by manual titration.
-
Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield (R)-3-(4-fluorophenyl)glutaric acid methyl ester.
Data Summary:
| Parameter | Value |
| Typical Yield | 40-50% |
| Enantiomeric Excess | >95% ee |
| Analytical Method | Chiral HPLC |
Protocol 2: Synthesis of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
This protocol outlines the conversion of the chiral glutaric acid derivative into the core piperidine structure of Paroxetine. This is a multi-step process often involving cyclization, reduction, and functional group manipulation.[10]
Rationale: This sequence of reactions builds the heterocyclic ring and sets the relative stereochemistry of the substituents. The choice of reducing agents and reaction conditions is critical for achieving the desired trans diastereomer.
Materials:
-
(R)-3-(4-fluorophenyl)glutaric acid methyl ester
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Lithium aluminum hydride (LAH)
-
Methanesulfonyl chloride
-
Sodium hydride (NaH)
-
Sesamol
-
Phenyl chloroformate
-
Potassium hydroxide (KOH)
-
Appropriate solvents (e.g., THF, Dichloromethane, Toluene)
Procedure (Simplified Overview):
-
Cyclization: Convert the glutaric acid derivative to an acid chloride using thionyl chloride, followed by reaction with benzylamine to form the corresponding N-benzyl glutarimide.
-
Reduction: Perform a stereoselective reduction of the glutarimide using a suitable reducing agent (e.g., a borane complex or catalytic hydrogenation) to yield the corresponding lactam. Further reduction with a strong reducing agent like LAH can yield the N-benzyl piperidine.
-
Hydroxymethylation and Ring Expansion/Rearrangement (if applicable via other routes): Some synthetic routes may involve different strategies to introduce the hydroxymethyl group and form the piperidine ring.
-
Formation of the Key Intermediate: A common route involves the reaction of an appropriate precursor with methanesulfonyl chloride to form a mesylate, which is then displaced by sesamol.[10]
-
N-Demethylation and Final Product Formation: The N-benzyl or N-methyl protecting group is removed, often using reagents like phenyl chloroformate followed by hydrolysis with KOH, to yield Paroxetine.
Data Summary for a Representative Step (Mesylate Displacement):
| Parameter | Value |
| Reactants | Mesityl derivative, Sesamol |
| Base | Sodium hydride |
| Solvent | Toluene |
| Temperature | Reflux |
| Typical Yield | 70-80% |
Mechanism of Action: How Paroxetine Interacts with the Serotonin Transporter (SERT)
Paroxetine exerts its therapeutic effect by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[7]
Diagram: Paroxetine's Mechanism of Action
Caption: Paroxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.
By blocking SERT, Paroxetine prevents the reabsorption of serotonin into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing its ability to stimulate postsynaptic receptors and thereby alleviating the symptoms of depression and other mood disorders. The specific stereochemistry and the presence of the 4-fluorophenyl group in Paroxetine are critical for its high-affinity and selective binding to SERT.
Conclusion
(R)-2-(4-Fluorophenyl)pyrrolidine and its structural analogs are invaluable chiral building blocks in the synthesis of complex and highly specific neurological disorder treatments. The asymmetric synthesis of Paroxetine serves as a prime example of how the precise installation of a chiral fluorophenyl-substituted heterocyclic core is fundamental to achieving the desired pharmacological activity. The protocols and principles outlined in these application notes provide a framework for researchers and drug development professionals to leverage these powerful synthetic strategies in the ongoing quest for novel and more effective CNS therapeutics.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
- Process for the preparation of paroxetine intermediate.
-
Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. ResearchGate. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]
- Intermediate for use in synthesizing paroxetine, preparation method for the intermediate, and uses thereof.
-
RTI-274. Grokipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Selective Serotonin Reuptake Inhibitors (SSRIs) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
- Process for the preparation of paroxetine hydrochloride.
-
Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]
-
Recent Advances in the Synthesis of the Antidepressant Paroxetine. PubMed. [Link]
-
Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Pharmaffiliates. [Link]
Sources
- 1. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective total synthesis of pyrrolo-[2,1-c][1,4]-benzodiazepine monomers (S)-(−)-barmumycin and (S)-(+)-boseongazepine B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CN104892491B - Method for synthesizing paroxetine chiral intermediate - Google Patents [patents.google.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of the Antidepressant Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-2-(4-Fluorophenyl)pyrrolidine in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, five-membered structure provides a well-defined orientation for appended functional groups, making it an ideal building block for creating potent and selective therapeutic agents. The introduction of a chiral center, particularly at the 2-position, further enhances its utility, allowing for stereospecific interactions with biological targets.
(R)-2-(4-Fluorophenyl)pyrrolidine is a key chiral intermediate in the synthesis of various biologically active compounds. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of a robust and scalable synthetic strategy for producing enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine, designed to meet the demands of industrial drug development.
Strategic Approach to Enantiopure Synthesis: A Multi-Step, Scalable Route
For the large-scale production of enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine, a multi-step approach commencing from readily available starting materials is favored. The following four-step synthesis is a robust and scalable pathway that ensures high yield and excellent enantiomeric purity. This strategy is adapted from a patented method for a structurally related compound and is supported by established chemical principles for the synthesis of 2-arylpyrrolidines.[3]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for (R)-2-(4-Fluorophenyl)pyrrolidine.
Part 1: Synthesis of the Key Intermediate: 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole
The initial phase of the synthesis focuses on constructing the achiral cyclic imine intermediate, 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole. This is achieved in three high-yielding steps.
Step 1: N-Protection of 2-Pyrrolidinone
The first step involves the protection of the nitrogen atom of 2-pyrrolidinone. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the conditions of the subsequent Grignard reaction and its ease of removal under acidic conditions.
Protocol 1: Synthesis of N-Boc-2-pyrrolidinone
-
Materials: 2-Pyrrolidinone, Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP), Toluene.
-
Procedure:
-
To a stirred solution of 2-pyrrolidinone (1.0 eq) and DMAP (0.3 eq) in toluene, slowly add (Boc)₂O (1.3 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-pyrrolidinone, which can be used in the next step without further purification.
-
Step 2: Grignard Reaction with 4-Fluorobromobenzene
The key carbon-carbon bond formation is achieved through a Grignard reaction. The Grignard reagent, prepared from 4-fluorobromobenzene, adds to the carbonyl group of N-Boc-2-pyrrolidinone to form the corresponding tertiary alcohol.
Protocol 2: Synthesis of tert-butyl 2-(4-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate
-
Materials: 4-Fluorobromobenzene, Magnesium turnings, N-Boc-2-pyrrolidinone, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-fluorobromobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq).
-
Once the Grignard reagent formation is initiated (indicated by a gentle reflux), cool the mixture and slowly add a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used directly in the next step.
-
Step 3: Dehydration and Deprotection to form the Cyclic Imine
The tertiary alcohol intermediate is unstable and is readily converted to the desired cyclic imine, 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole, through an acid-catalyzed dehydration and concomitant removal of the Boc protecting group.
Protocol 3: Synthesis of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole
-
Materials: Crude tert-butyl 2-(4-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, Toluene, Concentrated Hydrochloric Acid.
-
Procedure:
-
Dissolve the crude product from the previous step in toluene.
-
Slowly add concentrated hydrochloric acid and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Carefully neutralize the reaction mixture with a 30% aqueous solution of sodium hydroxide to a pH > 8.
-
Separate the organic layer, and extract the aqueous layer with methyl tert-butyl ether (MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole as an oil.
-
Part 2: Asymmetric Reduction to (R)-2-(4-Fluorophenyl)pyrrolidine
The final and crucial step is the enantioselective reduction of the prochiral cyclic imine to the desired (R)-enantiomer of 2-(4-fluorophenyl)pyrrolidine. This can be effectively achieved using a chiral reducing agent formed in situ.
Caption: Key asymmetric reduction step.
Protocol 4: Asymmetric Reduction of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole
-
Materials: 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole, (R)-Mandelic Acid, Borane Ammonia Complex, Toluene, Water.
-
Procedure:
-
In a reaction vessel, add (R)-Mandelic Acid (0.01 eq) and borane ammonia complex (1.0 eq) to toluene and stir for 15 minutes.
-
Add the crude 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) to the mixture.
-
Add water (1.5 eq) and stir the reaction at 30 °C for 24 hours.
-
Monitor the reaction for completion by TLC or GC.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add MTBE and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude (R)-2-(4-fluorophenyl)pyrrolidine.
-
Part 3: Purification and Quality Control
Purification
For large-scale production, purification of the final product is critical. Distillation under reduced pressure is a suitable method for purifying the liquid (R)-2-(4-fluorophenyl)pyrrolidine. For even higher purity, preparative chiral chromatography can be employed.[]
Table 1: Representative Yields and Purity
| Step | Product | Typical Yield | Purity (GC) | Enantiomeric Excess (ee) |
| 1 | N-Boc-2-pyrrolidinone | >95% | >98% | N/A |
| 2 & 3 | 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole | ~80% (over 2 steps) | >95% | N/A |
| 4 | (R)-2-(4-Fluorophenyl)pyrrolidine | ~90% | >98% | >95% |
Note: Yields are based on the patent for the difluoro-analogue and are representative.[3]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and intermediates.[3]
-
Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the chemical purity of the product.
-
Chiral HPLC: This is the primary method for determining the enantiomeric excess of the final product. A suitable chiral stationary phase, such as a Chiralcel OD-H column, can be used with a mobile phase of n-hexane and isopropanol.[5]
Part 4: Alternative Scalable Synthetic Routes
While the described four-step synthesis is robust, other strategies can be considered for the large-scale production of (R)-2-(4-fluorophenyl)pyrrolidine.
-
Asymmetric Hydrogenation: The direct asymmetric hydrogenation of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) can provide the desired product in high enantiomeric excess.[6] This method can be highly efficient but may require specialized high-pressure equipment.
-
Enzymatic Methods: Biocatalysis using enzymes such as transaminases can offer a green and highly selective route to chiral amines.[7] An appropriate amino donor and a suitable transaminase could be used to convert a precursor ketone into the desired chiral pyrrolidine.
Part 5: Safety and Handling for Large-Scale Production
The large-scale synthesis of (R)-2-(4-fluorophenyl)pyrrolidine requires strict adherence to safety protocols.
-
Handling of Reagents:
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere.
-
Borane Ammonia Complex: Flammable solid.
-
Solvents: Toluene, THF, and MTBE are flammable liquids.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive.
-
-
Handling of Intermediates and Final Product:
-
Personal Protective Equipment (PPE):
-
Safety goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves are mandatory.
-
-
Engineering Controls:
-
All operations should be conducted in a well-ventilated fume hood or a dedicated chemical synthesis suite.
-
For large-scale reactions, a closed-system reactor is recommended.
-
Conclusion
The multi-step synthesis outlined in these application notes provides a scalable and efficient pathway to enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine, a valuable building block in drug discovery. By carefully controlling the reaction conditions, particularly in the asymmetric reduction step, high yields and excellent enantiomeric purity can be achieved. Rigorous quality control and adherence to strict safety protocols are paramount for successful and safe large-scale production.
References
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. ()
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. ([Link])
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. ([Link])
-
Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. ([Link])
-
Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - NIH. ([Link])
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. ([Link])
-
Pyrrolidine synthesis - Organic Chemistry Portal. ([Link])
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. ([Link])
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - ACS Publications. ([Link])
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. ([Link])
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. ([Link])
-
Pyrrolidine - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. ([Link])
-
Asymmetric reduction of prochiral cycloalkenones. The influence of exocyclic alkene geometry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
-
Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - ResearchGate. ([Link])
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. ([Link])
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. ([Link])
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. ([Link])
-
Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC - Juniper Publishers. ([Link])
-
Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed. ([Link])
-
Chemical Safety Guide, 5th Ed - ORS. ([Link])
-
A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
-
Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC - NIH. ([Link])
-
and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. ([Link])
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. ([Link])
-
New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. ([Link])
- US4042599A - Process for producing 2-pyrrolidone - Google P
-
Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine - PMC - NIH. ([Link])
-
Toxic Industrial Chemicals (TICs) Guide | Occupational Safety and Health Administration. ([Link])
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ([Link])
-
Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
-
Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy - No Added Chemicals. ([Link])
- CN112194607A - Synthetic method of 5- (2-fluorophenyl)
-
Pyrrolidine | C 4 H 9 N | MD Topology | NMR | X-Ray. ([Link])
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). ([Link])
-
Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl] - PubMed. ([Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (R)-2-(4-Fluorophenyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges in this critical asymmetric synthesis.
Introduction
(R)-2-(4-Fluorophenyl)pyrrolidine is a vital chiral building block in the development of numerous pharmaceutical agents. Its synthesis, while achievable through various methods, presents challenges in achieving high yield, enantioselectivity, and purity. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing (R)-2-(4-Fluorophenyl)pyrrolidine?
A1: Several effective strategies exist, each with its own advantages and challenges. The most prevalent methods include:
-
Asymmetric Catalysis: This is often the most efficient approach, utilizing chiral catalysts (e.g., those based on proline derivatives or transition metals) to induce enantioselectivity.[1][2]
-
Chiral Auxiliary-Mediated Synthesis: This classic method involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of the reaction.[3]
-
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.[4]
-
Resolution of a Racemic Mixture: This involves separating the desired (R)-enantiomer from a 50:50 mixture, often through diastereomeric salt formation or chiral chromatography.[5]
Q2: How do I choose the best synthetic route for my needs?
A2: The optimal route depends on several factors:
-
Scale: For large-scale industrial production, catalytic methods are generally preferred due to their efficiency and cost-effectiveness.
-
Available Resources: The choice may be influenced by the availability of specific catalysts, enzymes, or chiral auxiliaries in your laboratory.
-
Desired Purity: Biocatalytic and some asymmetric catalytic methods can offer very high enantiomeric excess (ee), potentially reducing the need for extensive purification.[4]
-
Downstream Applications: The tolerance of subsequent reaction steps to potential impurities from the chosen synthetic route should be considered.
Q3: What are the key reaction parameters to control for successful synthesis?
A3: Regardless of the chosen method, meticulous control over the following parameters is crucial:
-
Temperature: Many asymmetric reactions are highly sensitive to temperature fluctuations, which can impact both yield and enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence catalyst activity and the stereochemical outcome.
-
Catalyst/Reagent Loading: Precise loading of the catalyst, chiral auxiliary, or enzyme is critical for optimal performance.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching, balancing conversion with the potential for side reactions or racemization.
-
Purity of Starting Materials: Impurities in starting materials can poison catalysts or lead to unwanted side products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine.
Problem 1: Low Enantioselectivity (Low %ee)
Possible Causes & Solutions
-
Cause: Inactive or poisoned catalyst.
-
Solution:
-
Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Purify all starting materials and solvents to remove potential catalyst poisons such as water, oxygen, or coordinating impurities.
-
Consider using a higher catalyst loading, but be mindful of cost implications.
-
-
-
Cause: Incorrect reaction temperature.
-
Solution:
-
Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity, though this may come at the cost of a slower reaction rate. Perform a temperature screening study to find the optimal balance.
-
-
-
Cause: Unsuitable solvent.
-
Solution:
-
Screen a variety of solvents with different polarities and coordinating properties. The choice of solvent can dramatically affect the transition state of the enantioselective step.
-
-
-
Cause: Racemization of the product.
-
Solution:
-
Monitor the enantiomeric excess over time. If it decreases after reaching a maximum, this indicates product racemization.
-
Quench the reaction as soon as maximum conversion and ee are achieved.
-
Consider a milder work-up procedure to avoid conditions that could promote racemization.
-
-
Problem 2: Low Yield
Possible Causes & Solutions
-
Cause: Incomplete reaction.
-
Solution:
-
Increase the reaction time and monitor the progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Increase the reaction temperature, but be cautious of the potential impact on enantioselectivity.
-
Ensure efficient stirring to overcome any mass transfer limitations.
-
-
-
Cause: Decomposition of starting materials or product.
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Choose a solvent in which all components are stable.
-
If the product is unstable under the reaction conditions, consider a flow chemistry setup to minimize residence time.
-
-
-
Cause: Formation of side products.
-
Solution:
-
Identify the major side products using techniques like NMR or mass spectrometry. Understanding the side reactions is key to mitigating them.
-
For reactions like Friedel-Crafts alkylation, over-alkylation can be an issue.[6][7] Using a less reactive acylating agent in a Friedel-Crafts acylation followed by reduction can be an alternative strategy.[6][8]
-
Adjust the stoichiometry of the reactants to disfavor side product formation.
-
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Cause: Co-elution of enantiomers or impurities during chromatography.
-
Solution:
-
For chiral separations, select an appropriate chiral stationary phase (CSP) for HPLC or SFC. Polysaccharide-based CSPs are often effective for a wide range of compounds.[9]
-
Optimize the mobile phase composition and temperature to improve resolution.
-
If chromatographic separation is challenging, consider converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and are often easier to separate by standard chromatography.[10]
-
-
-
Cause: Product is an oil and difficult to handle.
-
Solution:
-
Attempt to form a crystalline salt of the pyrrolidine product (e.g., hydrochloride or tartrate salt). Crystalline solids are generally easier to purify by recrystallization and handle than oils.
-
-
-
Cause: Residual catalyst or reagents in the final product.
-
Solution:
-
Employ a work-up procedure designed to remove the specific catalyst or reagents used. For example, an aqueous wash with a chelating agent can help remove residual metal catalysts.
-
Consider using a solid-supported catalyst that can be easily filtered off at the end of the reaction.
-
-
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Typical Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Organocatalysis | Proline Derivatives | DMSO | 25 | 70-90 | >95 | [1] |
| Biocatalysis | Transaminase | aq. buffer/DMSO | 30-45 | up to 90 | >99.5 | [4] |
| Transition Metal | Chiral Zinc Complex | THF | 4 | 72-97 | 62-99 | [11] |
| Chiral Auxiliary | N-tert-butanesulfinyl | Toluene | -78 to rt | high | >95 | [12] |
Note: The conditions and results presented are generalized from the literature and may require optimization for the specific synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine.
General Experimental Workflow for Optimization
The following diagram illustrates a systematic approach to optimizing the synthesis of (R)-2-(4-fluorophenyl)pyrrolidine.
Caption: A three-phase workflow for the optimization of (R)-2-(4-fluorophenyl)pyrrolidine synthesis.
Conclusion
The successful synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine hinges on a systematic approach to optimization and a thorough understanding of the underlying chemical principles. This guide provides a framework for troubleshooting common issues and making informed decisions to improve your reaction outcomes. By carefully considering the choice of synthetic strategy and meticulously controlling key reaction parameters, researchers can confidently and efficiently produce this valuable chiral intermediate.
References
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI.
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2022). ACS Publications.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. (n.d.). ACS Publications.
- Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate.
- Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2020). AIP Publishing.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). SpringerLink.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Chiral Drug Separation. (n.d.). Encyclopedia of Separation Science.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. (2005). Royal Society of Chemistry.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2012). National Institutes of Health.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Journal of Pharmaceutical and Biomedical Analysis. (2023). Unife.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). National Institutes of Health.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). National Institutes of Health.
- Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. (n.d.). National Institutes of Health.
- High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (2025). ResearchGate.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sfera.unife.it [sfera.unife.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-2-(4-Fluorophenyl)pyrrolidine
Welcome to the technical support center for the purification of (R)-2-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this and related chiral compounds. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.
Introduction to Purification Challenges
(R)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry. Achieving high enantiomeric and chemical purity is paramount for its successful application in drug synthesis. The primary purification challenges typically revolve around two key areas: separating the desired (R)-enantiomer from its (S)-enantiomer and removing process-related impurities derived from the synthetic route. This guide will address these challenges through detailed troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification process in a question-and-answer format.
Chiral HPLC/SFC Purification Issues
Question 1: Why am I seeing poor or no separation of enantiomers on my chiral HPLC/SFC column?
Answer:
Failure to resolve enantiomers on a chiral stationary phase (CSP) is a common issue that can often be resolved by systematically evaluating several factors. The fundamental principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which exhibit different interaction energies.[1] If these interactions are not optimal, separation will be compromised.
-
Inappropriate Column Selection: The "like-dissolves-like" principle is a starting point, but chiral recognition is far more complex. There is no universal chiral column. For 2-arylpyrrolidines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. However, if these fail, consider columns with different chiral selectors like cyclodextrins or macrocyclic glycopeptides.[2][3]
-
Mobile Phase Composition: The mobile phase composition is critical. In normal-phase chromatography, the polarity of the mobile phase (often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) directly influences the retention and selectivity. If you see no separation, try altering the ratio of the modifier. Sometimes, a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.
-
Flow Rate and Temperature: While less impactful than mobile phase composition, flow rate and temperature can be fine-tuned. A lower flow rate increases the residence time on the column, potentially improving resolution. Temperature affects the thermodynamics of the chiral recognition process; therefore, running the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) can sometimes enhance separation.
Question 2: My chiral HPLC shows good separation, but the peaks are broad and tailing. What's causing this?
Answer:
Poor peak shape can be attributed to several factors, ranging from column health to secondary interactions between the analyte and the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: The basic nitrogen of the pyrrolidine ring can interact with acidic sites on the silica support of the CSP, leading to peak tailing. The addition of a small amount of a basic modifier to the mobile phase, such as diethylamine or triethylamine (typically 0.1%), can mitigate these interactions.
-
Column Contamination or Degradation: If the column has been used extensively, it may be contaminated with strongly retained impurities. Flushing the column with a strong solvent (as recommended by the manufacturer) can help. If performance does not improve, the column may be degraded and require replacement.
Question 3: I have a baseline drift or "ghost peaks" in my chromatogram. How can I fix this?
Answer:
Baseline instability and ghost peaks are often indicative of issues with the mobile phase or the HPLC system itself.
-
Mobile Phase Issues: Ensure your mobile phase solvents are of high purity and are properly degassed. Contaminants in the solvent can accumulate on the column and elute later, causing ghost peaks. Also, ensure the mobile phase components are fully miscible to prevent precipitation in the system.
-
System Contamination: The injector or other parts of the HPLC system may be contaminated. A thorough system flush is recommended.
-
Sample Carryover: If you are running a sequence of samples, a highly concentrated sample can contaminate the injector, leading to ghost peaks in subsequent runs. Implement a needle wash step between injections.
Diastereomeric Salt Resolution and Recrystallization Issues
Question 4: I'm attempting a diastereomeric salt resolution with a chiral acid, but I'm not getting any crystal formation. What should I do?
Answer:
Successful diastereomeric salt crystallization depends on the formation of a salt that is significantly less soluble in the chosen solvent system than its diastereomeric counterpart.[4]
-
Solvent Selection is Key: The ideal solvent system will fully dissolve the racemic base and the chiral resolving agent (e.g., a derivative of tartaric acid) at an elevated temperature but will allow for the selective precipitation of one of the diastereomeric salts upon cooling.[5][6] You may need to screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water).
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to your racemic amine. For a diacid resolving agent like tartaric acid, a 0.5 equivalent is often a good starting point.[7]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization.
-
Concentration: The solution might be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.
Question 5: I've isolated crystals from my diastereomeric salt resolution, but the enantiomeric excess (ee) is low. How can I improve it?
Answer:
Low enantiomeric excess after the initial crystallization is common.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the desired diastereomer, thereby increasing the enantiomeric excess of the final product after liberating the free base.
-
Solvent System Optimization: The solvent system used for recrystallization can have a significant impact on the efficiency of the resolution. A solvent that provides a larger difference in solubility between the two diastereomeric salts will lead to a more effective separation.
-
Kinetic vs. Thermodynamic Control: The rate of cooling can influence the outcome. Slow cooling generally favors the formation of more ordered crystals of the less soluble diastereomer (thermodynamic control). Rapid cooling might trap impurities or the other diastereomer (kinetic control).[8]
General Purity and Impurity Removal
Question 6: My final product is contaminated with a persistent impurity. How can I identify and remove it?
Answer:
Identifying and removing persistent impurities requires a good understanding of the synthetic route used to prepare the (R)-2-(4-Fluorophenyl)pyrrolidine.
-
Potential Impurities:
-
Starting Materials: Incomplete reaction can leave unreacted starting materials.
-
Byproducts: Side reactions can generate structurally related impurities. For example, if a reduction step was used to form the pyrrolidine, over-reduction or incomplete reduction products might be present.
-
Protecting Groups: If an N-Boc protecting group was used, residual Boc-protected starting material or byproducts from the deprotection step could be present. Acid-catalyzed deprotection of N-Boc groups can sometimes lead to side reactions if other acid-sensitive functional groups are present.[9]
-
-
Identification: Techniques like LC-MS are invaluable for identifying the mass of the impurity, which can provide clues to its structure. NMR spectroscopy can also help in identifying the structure of the impurity if it can be isolated in sufficient quantity.
-
Removal Strategies:
-
Chromatography: Standard silica gel chromatography can be effective for removing impurities with different polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen allows for purification by acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then basify the aqueous phase (e.g., with NaOH) and extract the purified amine back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying (R)-2-(4-Fluorophenyl)pyrrolidine on a large scale?
For large-scale purification, diastereomeric salt resolution is often more cost-effective and scalable than preparative chiral chromatography.[10] While preparative SFC and HPLC are excellent for smaller quantities (grams to tens of grams), the cost of the specialized columns and the large volumes of solvent required can become prohibitive at the kilogram scale.
Q2: How do I choose between chiral HPLC and SFC for analytical and preparative separations?
Chiral SFC (Supercritical Fluid Chromatography) often offers advantages over HPLC, including faster separations and reduced solvent consumption, as the primary mobile phase is typically supercritical CO2. This also simplifies the post-purification workup as the CO2 simply evaporates. However, HPLC is sometimes more versatile in terms of the range of mobile phases that can be used, and not all compounds have good solubility in supercritical CO2.
Q3: Can I use a non-chiral column to separate the enantiomers?
Not directly. However, you can use a technique called chiral derivatization. In this method, the racemic mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. After separation, the derivatizing group would need to be cleaved to yield the pure enantiomers.
Q4: What are some typical starting parameters for a chiral HPLC method for this compound?
A good starting point for method development would be:
-
Column: A polysaccharide-based CSP, such as one with a cellulose or amylose derivative.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Additive: 0.1% diethylamine to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
From here, you can optimize the separation by varying the ratio of hexane to isopropanol and trying other alcohol modifiers like ethanol.
Q5: How can I confirm the absolute configuration of my purified product?
The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography if you can obtain a suitable crystal of the free base or a salt derivative. Alternatively, you can compare the optical rotation of your product to a literature value for the known (R)-enantiomer. Chiral HPLC with a known standard of one or both enantiomers can also be used for confirmation.
Visualized Workflows and Data
Decision Workflow for Purification Method Selection
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. mdpi.com [mdpi.com]
- 9. sepscience.com [sepscience.com]
- 10. juniperpublishers.com [juniperpublishers.com]
Improving the stability and shelf-life of (R)-2-(4-Fluorophenyl)pyrrolidine
A Guide to Enhancing Stability and Ensuring Experimental Integrity
Welcome to the technical support center for (R)-2-(4-Fluorophenyl)pyrrolidine. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice. This resource is designed to help you navigate the complexities of handling this valuable chiral building block, ensuring the stability, shelf-life, and ultimately, the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of (R)-2-(4-Fluorophenyl)pyrrolidine.
1. What are the optimal storage conditions for (R)-2-(4-Fluorophenyl)pyrrolidine?
To ensure the long-term stability and preserve the enantiomeric purity of (R)-2-(4-Fluorophenyl)pyrrolidine, it is crucial to store it under controlled conditions. The recommended storage is at 2–8 °C under an inert atmosphere (nitrogen or argon) . Amines, in general, should be stored at temperatures below 30°C (86°F) to maintain stability[1]. The secondary amine nature of the pyrrolidine ring makes it susceptible to oxidation and reaction with atmospheric carbon dioxide. Storing it in a tightly sealed container, purged with an inert gas, minimizes these degradation pathways.
2. What are the primary degradation pathways for (R)-2-(4-Fluorophenyl)pyrrolidine?
While specific forced degradation studies on (R)-2-(4-Fluorophenyl)pyrrolidine are not extensively published, based on the chemical nature of 2-aryl-pyrrolidines and secondary amines, the primary degradation pathways are:
-
Oxidation: The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened byproducts. The metabolic activation of similar pyrrolizidine alkaloids often involves oxidation to dehydropyrrolizidine alkaloids (DHPA)[2].
-
Reaction with Carbon Dioxide: As a secondary amine, it can react with atmospheric CO2 to form a carbamate salt. This is a reversible reaction but can affect the purity and reactivity of the compound over time[1].
-
Photodegradation: Exposure to light, especially UV radiation, can potentially lead to the degradation of both the pyrrolidine ring and the fluorophenyl moiety. While the C-F bond is generally strong, photodegradation of fluorinated aromatic compounds can occur under certain conditions[3][4].
-
Racemization: Although the chiral center is generally stable, harsh acidic or basic conditions, or elevated temperatures, could potentially lead to racemization through the formation of an achiral intermediate, such as an iminium ion. Racemization of chiral amines can be catalyzed by acids, bases, or metals[5][6].
3. How can I assess the chemical and chiral purity of my (R)-2-(4-Fluorophenyl)pyrrolidine sample?
A multi-technique approach is recommended for a comprehensive assessment of both chemical and chiral purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess (e.e.). A chiral stationary phase is used to separate the (R) and (S) enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary to improve the chromatographic properties of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify major impurities.
-
¹⁹F NMR: To verify the integrity of the fluorophenyl group.
-
Chiral NMR: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to differentiate the enantiomers and determine the e.e.
-
4. The compound appears to have a yellow or brown tint. Is it still usable?
A light yellow to brown appearance can be common for this compound and does not necessarily indicate significant degradation. However, a noticeable darkening over time, especially when accompanied by changes in performance in your experiments, could be a sign of impurity formation, likely due to minor oxidation. It is always best practice to re-analyze the purity of the material if you have concerns.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments with (R)-2-(4-Fluorophenyl)pyrrolidine.
A. Stability and Storage Issues
Problem 1: Loss of Reactivity or Inconsistent Results Over Time
-
Potential Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at 2-8°C under an inert atmosphere. If it has been stored in air, it has likely been exposed to oxygen and carbon dioxide.
-
Purge with Inert Gas: Before each use, allow the container to warm to room temperature before opening to prevent moisture condensation. After taking the required amount, flush the headspace of the container with dry nitrogen or argon before sealing tightly.
-
Re-analyze for Purity: Use HPLC or GC-MS to check for the presence of new impurity peaks. Compare the chromatogram to that of a fresh or properly stored sample if available.
-
Consider Purification: If significant impurities are detected, purification by column chromatography or distillation may be necessary.
-
Problem 2: Decrease in Enantiomeric Excess (e.e.)
-
Potential Cause: Racemization due to exposure to harsh conditions.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Avoid strongly acidic or basic conditions and high temperatures for prolonged periods, as these can promote racemization[6].
-
Analyze Chiral Purity: Use a validated chiral HPLC method or NMR with a chiral solvating agent to determine the current e.e. of your sample.
-
Source of Contamination: Consider if any reagents or solvents used in your reaction mixture could be contributing to racemization.
-
B. Analytical and Purity Assessment Issues
Problem 3: Difficulty in Separating Enantiomers by Chiral HPLC
-
Potential Cause: Sub-optimal chromatographic conditions.
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for this class of compounds.
-
Mobile Phase Optimization:
-
Normal Phase: A common starting point is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape.
-
Reversed Phase: An aqueous buffer with acetonitrile or methanol can also be explored.
-
-
Method Development: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomers.
-
Problem 4: Inaccurate Enantiomeric Excess (e.e.) Determination by NMR
-
Potential Cause: Inappropriate choice or concentration of chiral solvating agent (CSA), or peak overlap.
-
Troubleshooting Steps:
-
Choice of CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a commonly used and effective CSA for amines[7]. Other options include chiral acids that can form diastereomeric salts.
-
Concentration of CSA: Titrate the CSA into the NMR sample containing your compound. Start with a 0.5 molar equivalent and gradually increase to find the optimal concentration that gives baseline separation of the signals for the two enantiomers.
-
Solvent Effects: The choice of NMR solvent is critical. Apolar solvents like CDCl₃ or C₆D₆ are often preferred for studies with CSAs.
-
Observe Different Protons: Examine different protons in the molecule. Sometimes, the protons closest to the chiral center give the best separation.
-
C. Synthetic Application Issues
Problem 5: Low Yield or Incomplete Reaction in N-Alkylation
-
Potential Cause: Steric hindrance, poor nucleophilicity, or side reactions.
-
Troubleshooting Steps:
-
Choice of Base: The basicity of the reaction medium is crucial. A non-nucleophilic, moderately strong base is often required to deprotonate the pyrrolidine nitrogen without competing in the alkylation.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically suitable for N-alkylation reactions.
-
Leaving Group: Ensure you are using an alkylating agent with a good leaving group (e.g., iodide > bromide > chloride).
-
Temperature: Gradually increasing the reaction temperature may improve the reaction rate, but monitor for potential side reactions or racemization.
-
Side Reactions: Be aware of potential over-alkylation if the product is also nucleophilic.
-
Problem 6: Poor Stereoselectivity When Using as a Chiral Catalyst
-
Potential Cause: Catalyst deactivation, incorrect catalyst loading, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Purity: Ensure the (R)-2-(4-Fluorophenyl)pyrrolidine used is of high chemical and enantiomeric purity.
-
Catalyst Loading: Optimize the catalyst loading. Too little may result in a slow reaction, while too much can sometimes lead to background reactions.
-
Temperature and Solvent: Asymmetric reactions are often highly sensitive to temperature and solvent polarity. Perform a screen of different conditions to find the optimum for your specific transformation.
-
Additives: Some asymmetric catalyses require the use of co-catalysts or additives to achieve high stereoselectivity. Review the literature for similar transformations.
-
III. Experimental Protocols & Data
A. Stability Indicating HPLC Method for Chiral Purity
This protocol provides a starting point for developing a stability-indicating chiral HPLC method.
| Parameter | Condition |
| Column | Chiralpak® IA or similar polysaccharide-based chiral column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Note: This is a general method and may require optimization for your specific system.
B. NMR Protocol for Enantiomeric Excess (e.e.) Determination
-
Sample Preparation: Accurately weigh ~5-10 mg of (R)-2-(4-Fluorophenyl)pyrrolidine into an NMR tube.
-
Solvent: Add ~0.6 mL of CDCl₃.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum.
-
Addition of CSA: Prepare a stock solution of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol in CDCl₃. Add aliquots of the CSA solution to the NMR tube (e.g., 0.25, 0.5, 0.75, 1.0 molar equivalents).
-
Acquire Spectra: Acquire a ¹H NMR spectrum after each addition.
-
Analysis: Observe the splitting of a well-resolved proton signal (e.g., the proton at the chiral center). Integrate the signals corresponding to the two enantiomers to calculate the e.e.
IV. Visualizations
A. Potential Degradation Pathways
Caption: Potential degradation pathways of (R)-2-(4-Fluorophenyl)pyrrolidine.
B. Workflow for Purity Analysis
Caption: Workflow for comprehensive purity analysis.
V. References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
(4RS)-4-(4-chlorophenyl)pyrrolidin-2-one Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
-
The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR. ResearchGate. [Link]
-
Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. NIH. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]
-
(PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
-
Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. PubMed Central. [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]
-
Recommended Shelf Lives and Storage Conditions. ROMIL. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed. [Link]
-
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted... RSC Publishing. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
19.11: Racemization. Chemistry LibreTexts. [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research. [Link]
-
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by >1>H and >19>F NMR Spectroscopy. The University of Bath's research portal. [Link]
-
Racemization, Enantiomerization and Diastereomerization. Wiley Online Library. [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. IntechOpen. [Link]
-
Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]
-
Asymmetric Synthesis of Fluorinated Monoterpenic Alkaloid Derivatives from Chiral Fluoroalkyl Aldimines via the Pauson‐Khand Reaction. ResearchGate. [Link]
-
Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. ACS Publications. [Link]0.1021/ol501069k)
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Scaling Up (R)-2-(4-Fluorophenyl)pyrrolidine Catalyzed Reactions
Welcome to the technical support center for scaling up reactions catalyzed by (R)-2-(4-Fluorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale success to pilot-plant or industrial-scale production. As an organocatalyst, (R)-2-(4-Fluorophenyl)pyrrolidine offers a metal-free approach to crucial asymmetric transformations, but its successful implementation on a larger scale requires careful consideration of physicochemical and engineering principles.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you to anticipate challenges, diagnose issues effectively, and optimize your large-scale organocatalytic processes.
Troubleshooting Guide: From Bench to Bulk
Transitioning a reaction from a 1-gram to a 100-gram or kilogram scale often reveals issues that were not apparent in the lab.[2] This section addresses the most common problems encountered during the scale-up of (R)-2-(4-Fluorophenyl)pyrrolidine catalyzed reactions in a direct question-and-answer format.
Q1: My reaction yield and/or enantioselectivity dropped significantly after increasing the batch size. What is the primary cause?
This is the most frequent issue in process scale-up and rarely has a single cause. It typically stems from interconnected heat and mass transfer limitations that become pronounced in larger reactors.[3]
Causality: The surface-area-to-volume ratio of a reactor decreases dramatically as its size increases. A 100L reactor has significantly less surface area per unit volume to dissipate or apply heat compared to a 100mL round-bottom flask. This inefficiency can lead to poor temperature control and localized "hot spots" in exothermic reactions, which in turn can promote side reactions or catalyst degradation, ultimately harming both yield and enantioselectivity.[3] Similarly, achieving uniform mixing in a large, viscous reaction mass is far more challenging, leading to concentration gradients of reactants and catalyst, which slows the reaction rate and can impact selectivity.[3]
Troubleshooting Steps:
-
Analyze Thermal Profile:
-
Action: Equip the reactor with multiple temperature probes at different locations (e.g., near the wall, center, top, bottom) to map the temperature distribution.
-
Rationale: This will reveal any significant temperature gradients or "hot spots" that indicate poor heat transfer. If the reaction is exothermic, a deviation of more than 2-3 °C from the setpoint suggests a problem.
-
-
Evaluate Mixing Efficiency:
-
Action: Perform a mixing study using a visual tracer or an in-situ probe. Assess the impact of impeller type (e.g., anchor, pitched-blade turbine), agitation speed (RPM), and baffle presence.
-
Rationale: Inadequate mixing leads to non-uniform reaction conditions. The goal is to achieve a homogeneous mixture in a reasonable timeframe without introducing excessive shear that could degrade reactants or the catalyst.
-
-
Re-evaluate Reagent Addition Strategy:
-
Action: Instead of adding reagents all at once, implement a controlled, slow addition (dosing) of the limiting reagent.
-
Rationale: Slow addition helps manage the heat output of an exothermic reaction, preventing temperature spikes. It also maintains a low, steady concentration of the added reagent, which can suppress the formation of byproducts from side reactions.
-
Caption: Troubleshooting Decision Tree for Scale-Up Issues.
Q2: I'm observing catalyst deactivation during the reaction or workup. How can I prevent this?
(R)-2-(4-Fluorophenyl)pyrrolidine, like many amine-based organocatalysts, is susceptible to deactivation by various chemical and physical factors.[3] Identifying the root cause is critical for mitigation.
Potential Deactivation Pathways:
-
Acidic Impurities: The pyrrolidine nitrogen is basic and forms the crucial enamine intermediate. Acidic impurities in the substrate or solvent will protonate the catalyst, forming an inactive ammonium salt and halting the catalytic cycle.
-
Water Content: While a small amount of water can sometimes be beneficial in aldol reactions, excess water can hydrolyze the enamine intermediate, shutting down the primary reaction pathway.[4][5] In other cases, strict anhydrous conditions are necessary.
-
Oxidative Degradation: Exposure to air (oxygen) at elevated temperatures can lead to oxidative degradation of the pyrrolidine ring.
-
Thermal Stress: Although generally stable at common reaction temperatures, prolonged exposure to high heat can cause decomposition.[6]
-
Workup Losses: The catalyst is a relatively small, polar molecule. During aqueous workups, it can be partially or fully extracted into the aqueous phase, leading to apparent "deactivation" due to its physical loss.
Troubleshooting & Mitigation Strategies:
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls prematurely | Catalyst Poisoning | Ensure all reagents and solvents are rigorously purified and dried. Pass solvents through activated alumina if necessary. Perform a blank reaction without substrate to check for solvent-related degradation.[3] |
| Low conversion, starting material remains | Excess Water | Dry all reagents and solvents. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). Consider adding a drying agent like MgSO₄ to the reaction mixture if compatible.[7] |
| Darkening of reaction mixture over time | Thermal/Oxidative Degradation | Confirm the catalyst's thermal stability for the required reaction time and temperature.[6] If necessary, lower the reaction temperature. Always run reactions under an inert atmosphere. |
| Poor recovery after workup | Physical Loss | Modify the workup pH. To recover the basic catalyst, make the aqueous layer basic (pH > 10) before extracting with an organic solvent. Alternatively, consider catalyst immobilization.[4][8] |
Q3: The final product is difficult to purify. How can I improve the isolation process on a large scale?
Relying on column chromatography for multi-kilogram purification is often economically and practically unfeasible.[9] The process development strategy should aim for a product that can be isolated by crystallization, distillation, or extraction.[9][10]
Causality: Organocatalytic reactions often use 5-20 mol% of the catalyst. This "high" loading compared to many metal catalysts means a significant amount of catalyst and its byproducts may be present in the crude product, complicating purification.
Strategies for Simplified Purification:
-
Optimize for Crystallization:
-
Action: After the initial workup to remove the bulk of the catalyst, perform a solvent screen to find conditions where the product crystallizes while impurities remain in the mother liquor.
-
Rationale: Crystallization is a highly effective, scalable, and economical purification technique that can significantly enhance the purity and chiral excellence of the final product.
-
-
Catalyst-Focused Extraction:
-
Action: Design an extractive workup specifically to remove the catalyst. Since (R)-2-(4-Fluorophenyl)pyrrolidine is a base, a simple wash with a dilute acidic solution (e.g., 1M HCl) will convert it to its hydrochloride salt, which is highly soluble in water and will be removed from the organic product layer.
-
Rationale: This removes the primary impurity in a single, simple step, making subsequent purification of the product much easier. The catalyst can often be recovered from the aqueous layer by basification and re-extraction.[4]
-
-
Consider Catalyst Immobilization:
-
Action: For continuous or repeated batch processes, consider immobilizing the catalyst on a solid support like silica or a polymer resin.
-
Rationale: A heterogenized catalyst can be removed by simple filtration, completely eliminating contamination of the product stream and allowing for easy catalyst recycling.[8] However, this may require re-optimization of reaction conditions as the catalyst's activity can be affected by tethering.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for (R)-2-(4-Fluorophenyl)pyrrolidine on a large scale?
While lab-scale experiments might use 10-20 mol%, this is often not economically viable for industrial production.[3]
-
Guideline: For scale-up, aim for a catalyst loading of 0.5 - 5 mol% .
-
Justification: The primary goal is to find a balance between reaction time and cost. A lower catalyst loading might require a longer reaction time or a slightly higher temperature, but the significant cost savings on the catalyst often justifies this trade-off. It is crucial to perform kinetic studies to understand this relationship for your specific reaction. Interestingly, in some multicomponent reactions, a higher catalyst loading has been shown to have an adverse effect on enantioselectivity, making lower loadings doubly beneficial.[11]
Q2: How does the choice of solvent change during scale-up?
Solvent selection at scale is dictated by safety, environmental regulations, cost, and ease of removal, in addition to reaction performance.
-
Avoid: Solvents like dichloromethane (DCM) and chloroform are often discouraged on a large scale due to health and environmental concerns. Ethereal solvents like diethyl ether or THF can pose safety risks due to peroxide formation.
-
Prefer: Consider solvents like Toluene, 2-Methyl-THF, CPME (cyclopentyl methyl ether), or Acetone. For some reactions, running under solvent-free (neat) conditions or in water can be a highly "green" and efficient alternative if the substrates are liquids.[4]
-
Self-Validation: Always re-optimize the reaction in the new, scalable solvent at the bench before proceeding to the pilot plant. A solvent change can significantly impact reaction kinetics and selectivity.
Q3: What is the general catalytic mechanism, and how does it inform scale-up?
(R)-2-(4-Fluorophenyl)pyrrolidine typically operates via an enamine mechanism in reactions involving aldehydes or ketones (e.g., Aldol, Michael, Mannich reactions).[12][13]
Mechanism Steps:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This is the key activation step.
-
Nucleophilic Attack: The chiral enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition or another aldehyde in an aldol reaction). The stereochemistry of the catalyst directs this attack to favor one enantiomer.[12]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized Enamine Catalytic Cycle.
Implications for Scale-Up:
-
The enamine formation step releases water. If this water inhibits the reaction, it must be removed (e.g., with a Dean-Stark trap or molecular sieves).
-
The catalyst regeneration step requires water. If the reaction is run under strictly anhydrous conditions, a final aqueous quench is necessary to liberate the product and recover the catalyst.
-
Any species that can intercept the enamine or iminium ion intermediates (like strong acids or other nucleophiles) will act as an inhibitor.
Experimental Protocol: Scaled-Up Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a classic test reaction for this class of catalyst.
Reaction: Cyclohexanone + trans-β-nitrostyrene → (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one
Materials & Equipment:
-
Jacketed glass reactor (e.g., 10L) with overhead stirrer (pitched-blade impeller), temperature probe, nitrogen inlet, and addition funnel.
-
(R)-2-(4-Fluorophenyl)pyrrolidine (Catalyst)
-
trans-β-nitrostyrene (Electrophile)
-
Cyclohexanone (Nucleophile/Solvent)
-
Benzoic Acid (Co-catalyst/Additive)
-
Toluene (Solvent)
-
1M Hydrochloric Acid (Aqueous Wash)
-
Saturated Sodium Bicarbonate Solution (Aqueous Wash)
-
Brine (Aqueous Wash)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Heptane (Anti-solvent for crystallization)
Procedure:
-
Reactor Setup & Inerting:
-
Assemble the reactor system and ensure all joints are well-sealed.
-
Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
-
Reagent Charging:
-
To the inerted reactor, add Toluene (4 L) and Cyclohexanone (1.0 kg, 10.2 mol, 10 equivalents).
-
Begin agitation at 150-200 RPM to ensure good mixing.
-
Add Benzoic Acid (25 g, 0.2 mol, 0.2 eq) and (R)-2-(4-Fluorophenyl)pyrrolidine (36 g, 0.2 mol, 2 mol%).
-
Cool the reaction mixture to 0-5 °C using the reactor jacket.
-
-
Substrate Addition:
-
Dissolve trans-β-nitrostyrene (151 g, 1.0 mol, 1.0 equivalent) in Toluene (1 L).
-
Add this solution to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not rise above 10 °C.
-
Rationale: Slow addition prevents a large exotherm and minimizes potential side reactions.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 0-5 °C.
-
Monitor the reaction progress by taking small, quenched aliquots every 2-4 hours and analyzing by HPLC or TLC for the disappearance of the nitrostyrene.
-
The reaction is typically complete within 24-48 hours.
-
-
Workup & Catalyst Removal:
-
Once the reaction is complete, add 1M HCl (2 L) to the reactor and stir for 15 minutes.
-
Stop the agitation and allow the layers to separate. Drain the lower aqueous layer. This step removes the catalyst and any remaining cyclohexanone enamine as their water-soluble salts.
-
Wash the organic layer sequentially with Saturated NaHCO₃ solution (2 L), water (2 L), and Brine (2 L).
-
-
Product Isolation & Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.
-
Dissolve the crude oil in a minimum amount of hot toluene.
-
Slowly add heptane as an anti-solvent until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then to 0-5 °C to complete crystallization.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to yield the pure product.
-
Caption: Scaled-Up Michael Addition Workflow.
References
-
Scaled‐up synthesis of pyrroles 4 aa and 4 ba. ResearchGate. Available at: [Link]
-
Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. scinapse.io. Available at: [Link]
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. Available at: [Link]
-
Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. ACS Publications. Available at: [Link]
-
2-(4-Fluorophenyl)pyrrolidine. PubChem. Available at: [Link]
-
9.10 Industrial Applications of Organocatalysis. ResearchGate. Available at: [Link]
-
An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in Organocatalytic Multicomponent Reaction. ResearchGate. Available at: [Link]
-
Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PubMed Central. Available at: [Link]
-
Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. RSC Publishing. Available at: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. macmillanscience.com. Available at: [Link]
-
Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journals. Available at: [Link]
-
Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method. RSC Publishing. Available at: [Link]
- The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Google Patents.
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]
-
Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. PubMed Central. Available at: [Link]
-
Pyrrolidine-Oxyimides: New Chiral Catalysts for Enantioselective Michael Addition of Ketones to Nitroolefins in Water. ResearchGate. Available at: [Link]
-
Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. MDPI. Available at: [Link]
-
On the Role of Water as a Catalyst in Prebiotic Chemistry. PubMed. Available at: [Link]
-
Industrial Catalyst Scale Up: Challenges & Strategies for Success. Applied Catalysts. Available at: [Link]
-
Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. Available at: [Link]
-
Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins. Universidad Autónoma de Madrid. Available at: [Link]
-
Grand challenges in industrial catalysis: let´s put academia and industry on the same page! frontiersin.org. Available at: [Link]
-
METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. YouTube. Available at: [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. synform.thieme.de. Available at: [Link]
-
Pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. ResearchGate. Available at: [Link]
-
Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI. Available at: [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. Available at: [Link]
-
Pyrrolidone ligand improved Cu‐based catalysts with high performance for acetylene hydrochlorination. ResearchGate. Available at: [Link]
-
Problems that can occur during scale-up of catalytic reactions: Part 1. YouTube. Available at: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. Available at: [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. Available at: [Link]
-
Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. ResearchGate. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. pubs.rsc.org. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-H Functionalization of Unprotected Cyclic Amines
Welcome to the technical support center for the C-H functionalization of unprotected cyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in these powerful, yet sensitive, transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental phenomena, helping you troubleshoot effectively and innovate with confidence.
Introduction: The Challenge and Opportunity
The direct functionalization of carbon-hydrogen (C-H) bonds in unprotected cyclic amines represents a paramount goal in modern synthetic chemistry, offering a streamlined route to valuable, structurally complex molecules from simple feedstocks.[1][2] Nitrogen-containing heterocycles are core components of approximately 60% of all FDA-approved drugs, making their efficient synthesis a critical endeavor.[2][3] However, the very features that make these amines functionally useful—the basic nitrogen lone pair and the reactive N-H bond—present significant hurdles for many catalytic systems.[1][4] This guide addresses these challenges head-on, providing a structured approach to problem-solving.
Part 1: Troubleshooting Guide
This section is formatted to address specific experimental issues you may encounter. Each problem is followed by a diagnosis of potential causes and actionable, step-by-step solutions.
Issue 1: Low to No Product Yield
You've set up your reaction according to a literature precedent, but after the specified time, TLC or LC-MS analysis shows primarily unreacted starting material or a complex mixture of byproducts.
Question: My C-H functionalization of piperidine is not working. What are the likely causes for the low yield?
Answer:
Low yield in the C-H functionalization of unprotected cyclic amines is a common issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.[5]
Causality & Diagnosis:
-
Catalyst Poisoning/Deactivation: This is the most frequent culprit. The nitrogen lone pair of the cyclic amine can irreversibly bind to the active metal center of your catalyst (e.g., Pd, Rh, Ru), effectively shutting down the catalytic cycle.[6][7] The amine product can also act as an inhibitor.[8]
-
N-H Bond Interference: The acidic proton of the N-H group can react with organometallic catalysts or strong bases, leading to catalyst decomposition or the formation of unreactive amine salts.[1][4]
-
Incompatible Reaction Conditions: C-H activation often requires elevated temperatures, but your specific catalyst or substrate may be degrading under these conditions.[5] Similarly, the choice of solvent, oxidant, or other additives is critical and highly system-dependent.
-
Purity of Reagents: Transition metal catalysts are notoriously sensitive to impurities. Trace amounts of water, oxygen, or other coordinating species in your solvents or reagents can kill the catalyst before the reaction begins.[5]
Troubleshooting Workflow:
Sources
- 1. α-C–H Bond Functionalization of Unprotected Alicyclic Amines: Lewis Acid Promoted Addition of Enolates to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-2-(4-Fluorophenyl)pyrrolidine
Introduction: The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 2-(4-Fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various bioactive agents, the ability to accurately quantify the enantiomeric excess (ee) of the desired (R)-enantiomer is paramount.[1][2][3] Regulatory bodies mandate strict control over enantiomeric purity, making robust and reliable analytical methods indispensable in drug development and quality control.[4][5]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (R)-2-(4-Fluorophenyl)pyrrolidine. We will explore the rationale behind method development, present a detailed experimental protocol, and compare the primary HPLC approach with a prominent alternative, Supercritical Fluid Chromatography (SFC), providing the supporting data and insights required by researchers and drug development professionals.
Pillar 1: The Foundational Choice - Chiral Stationary Phase (CSP) Selection
The cornerstone of any successful chiral separation by HPLC is the selection of an appropriate Chiral Stationary Phase (CSP).[6] The principle of chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For this to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary, a concept known as the "three-point interaction model."
Figure 1: The three-point interaction model for chiral recognition.
For the separation of a wide array of chiral compounds, polysaccharide-based CSPs have demonstrated unparalleled versatility and success.[7][8][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment with multiple interaction sites.[10][11] For 2-(4-Fluorophenyl)pyrrolidine, which contains a secondary amine (a hydrogen bond donor/acceptor), a phenyl ring (capable of π-π interactions), and a chiral center conferring a specific 3D geometry, a polysaccharide CSP is the logical starting point for method development. Specifically, cellulose tris(3,5-dimethylphenylcarbamate) is an excellent candidate due to its proven efficacy in resolving aromatic amines.[10]
Pillar 2: The Primary Technique - Chiral HPLC Method Protocol
Method development in chiral chromatography is often an empirical process, but a systematic approach significantly increases the probability of success.[6][12] The following protocol details a robust method for determining the enantiomeric excess of (R)-2-(4-Fluorophenyl)pyrrolidine.
Experimental Workflow for Method Development
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Aryl-Substituted 2-Pyrrolidine Catalysts in Asymmetric Synthesis
For the modern researcher in organic synthesis and drug development, the quest for efficient and selective methods to construct chiral molecules is perpetual. Among the arsenal of tools available, organocatalysis has emerged as a powerful strategy, offering a metal-free and often more sustainable alternative to traditional methods. Within this field, chiral pyrrolidine-based catalysts have carved out a significant niche, with aryl-substituted 2-pyrrolidine derivatives, particularly the diarylprolinol silyl ethers, demonstrating remarkable efficacy and versatility.
This guide provides an in-depth comparative analysis of different aryl-substituted 2-pyrrolidine catalysts, focusing on their performance in key asymmetric transformations. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower researchers to select and apply the optimal catalyst for their specific synthetic challenges.
The Rise of Diarylprolinol Silyl Ether Catalysts: A Synergy of Sterics and Electronics
The seminal work of Jørgensen and Hayashi independently unveiled the immense potential of diarylprolinol silyl ethers as highly effective organocatalysts.[1][2] These catalysts, often referred to as Jørgensen-Hayashi catalysts, are lauded for their superior performance in enamine-mediated reactions compared to other organocatalysts like MacMillan's imidazolidinones.[3] The core of their success lies in the elegant interplay between the pyrrolidine nitrogen, which forms the reactive enamine or iminium ion intermediate, and the bulky diarylmethyl silyl ether moiety, which provides a precisely defined chiral environment to direct the approach of the electrophile.
The aryl substituents on the diarylmethyl group are not mere spectators; they play a crucial role in modulating the catalyst's activity and selectivity through a combination of steric and electronic effects. Bulky and electron-withdrawing aryl groups, such as the 3,5-bis(trifluoromethyl)phenyl group, have been shown to be particularly effective in creating a highly sterically demanding environment that enforces a specific conformation of the reactive intermediate, leading to exceptional levels of stereocontrol.[4]
Catalyst Synthesis: A Practical Approach
The synthesis of these powerful catalysts is a straightforward process, typically involving two key steps: the preparation of the diarylprolinol precursor and its subsequent silylation.
Experimental Protocol: Synthesis of (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
This protocol outlines the synthesis of the precursor for the widely used Jørgensen-Hayashi catalyst.
Materials:
-
(S)-Prolinol
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 eq). Activate the magnesium with a small crystal of iodine if necessary. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene (2.0 eq) in anhydrous THF via the dropping funnel to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the magnesium is consumed. Cool the Grignard reagent to room temperature.
-
Addition of (S)-Prolinol: In a separate flame-dried flask, dissolve (S)-prolinol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the (S)-prolinol solution via a cannula.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol as a white solid.
Experimental Protocol: Silylation of Diarylprolinol
This general protocol can be adapted for the silylation of various diarylprolinol precursors.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
-
Silylating agent (e.g., Trimethylsilyl chloride (TMSCl), Triethylsilyl chloride (TESCl), tert-Butyldimethylsilyl chloride (TBDMSCl))
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or imidazole
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the diarylprolinol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) or imidazole (1.5 eq).
-
Silylation: Slowly add the silylating agent (1.2 eq) to the reaction mixture.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Purification: Separate the organic layer and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude silyl ether can often be used without further purification or can be purified by flash chromatography if necessary.
Comparative Performance in Asymmetric Transformations
The true measure of a catalyst lies in its performance. Here, we compare the efficacy of various aryl-substituted 2-pyrrolidine catalysts in three cornerstone asymmetric reactions: the Michael addition, the Diels-Alder reaction, and the aldol reaction.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Diarylprolinol silyl ethers have proven to be exceptional catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.
Mechanism of Enamine Catalysis in Michael Addition
Caption: Enamine activation cycle in the asymmetric Michael addition.
Comparative Data: The choice of both the aryl and silyl substituents significantly impacts the catalyst's performance.
| Catalyst Aryl Group | Silyl Group | Substrate (Aldehyde) | Substrate (Nitroalkene) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Phenyl | TMS | Propanal | β-Nitrostyrene | 82 | 92:8 | 99 | [5] |
| Phenyl | TES | Propanal | β-Nitrostyrene | - | - | - | [5] |
| Phenyl | TBDMS | Propanal | β-Nitrostyrene | - | - | - | [5] |
| 3,5-(CF₃)₂C₆H₃ | TMS | Propanal | β-Nitrostyrene | 95 | >95:5 | 99 | [4] |
| 3,5-(CF₃)₂C₆H₃ | TES | Propanal | β-Nitrostyrene | 96 | >95:5 | >99 | [4] |
| 3,5-Me₂C₆H₃ | TMS | Cyclohexanecarbaldehyde | (E)-Nitrostyrene | 98 | 98:2 | 99 | [4] |
Analysis of Performance:
-
Aryl Substituents: The data clearly indicates that catalysts bearing the electron-withdrawing and sterically demanding 3,5-bis(trifluoromethyl)phenyl groups (Jørgensen-Hayashi catalyst) consistently deliver superior enantioselectivity and diastereoselectivity.[4] This is attributed to the enhanced steric shielding of one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face.
-
Silyl Substituents: While the effect of the silyl group is less pronounced, bulkier silyl groups like TES can sometimes lead to slightly improved selectivity. However, this often comes at the cost of a slower reaction rate.[5]
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a stirred solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.05–0.1 mmol, 5–10 mol%) in a suitable solvent (e.g., toluene, CH₂Cl₂, 2 mL) at the desired temperature (e.g., 0 °C or room temperature), add the aldehyde (2.0–3.0 mmol).
-
Stir the reaction mixture for the time indicated by TLC analysis (typically 2–24 hours).
-
Upon completion, quench the reaction with a few drops of acetic acid and concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Diarylprolinol silyl ethers catalyze the Diels-Alder reaction of α,β-unsaturated aldehydes via the formation of a chiral iminium ion, which lowers the LUMO of the dienophile and provides effective facial shielding.
Mechanism of Iminium Catalysis in Diels-Alder Reaction
Caption: Iminium activation cycle in the asymmetric Diels-Alder reaction.
Comparative Performance: Jørgensen-Hayashi vs. MacMillan Catalysts While both Jørgensen-Hayashi and MacMillan catalysts can promote asymmetric Diels-Alder reactions, their effectiveness can vary depending on the substrate. Diarylprolinol silyl ethers often exhibit superior performance, particularly in terms of exo-selectivity, which is typically challenging to achieve.
| Catalyst | Dienophile | Diene | Yield (%) | dr (exo:endo) | ee (exo, %) | Reference |
| (S)-2-[Bis(3,5-(CF₃)₂C₆H₃)TESoxymethyl]pyrrolidine | Cinnamaldehyde | Cyclopentadiene | 80 | 85:15 | 97 | [6] |
| MacMillan 1st Gen. | Cinnamaldehyde | Cyclopentadiene | 99 | 1:12 | 94 (endo) | [1] |
| (S)-2-[Bis(phenyl)TESoxymethyl]pyrrolidine | Acrolein | Cyclopentadiene | 88 | 80:20 | 92 | [6] |
Analysis of Performance:
-
Exo-Selectivity: A key advantage of the Jørgensen-Hayashi type catalysts is their ability to promote highly exo-selective Diels-Alder reactions, a feature not typically observed with MacMillan catalysts which often favor the endo product.[1][6] This is attributed to the specific steric environment created by the bulky diarylprolinol silyl ether group.
-
Influence of Aryl and Silyl Groups: Similar to the Michael addition, the sterically demanding 3,5-bis(trifluoromethyl)phenyl groups and a bulkier triethylsilyl (TES) group on the catalyst lead to higher enantioselectivities.[6]
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
To a solution of the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the α,β-unsaturated aldehyde (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., -20 °C) and add the diene (3.0 mmol).
-
Stir the reaction mixture for the specified time (typically 12–48 hours).
-
Quench the reaction by adding a small amount of water and extract the mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the Diels-Alder adduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating β-hydroxy carbonyl compounds. While proline and its simple derivatives are classic catalysts for this transformation, aryl-substituted 2-pyrrolidine catalysts have also been employed, although their application in this area is less extensively documented with comparative studies.
Mechanism of Enamine Catalysis in Aldol Reaction
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (S)-a,a-Bis 3,5-bis(trifluoromethyl)phenyl -2-pyrrolidinemethanol trimethylsilyl ether 97 848821-61-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Catalytic Activity in Novel (R)-2-(4-Fluorophenyl)pyrrolidine Derivatives
For researchers at the forefront of drug discovery and asymmetric synthesis, the development of novel, highly efficient organocatalysts is a paramount objective. Among these, chiral pyrrolidine scaffolds have emerged as privileged structures, capable of inducing high stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide focuses on derivatives of (R)-2-(4-Fluorophenyl)pyrrolidine, a class of catalysts whose electronic and steric properties are finely tunable. The incorporation of fluorine can significantly alter the catalyst's performance by modifying the acidity or basicity of neighboring groups, which in turn affects reactivity and stability.[2][3]
This document provides a comprehensive framework for the validation of new (R)-2-(4-Fluorophenyl)pyrrolidine derivatives. We will move beyond a simple recitation of protocols to explain the causal relationships behind experimental design, ensuring a robust and self-validating system. By objectively comparing the performance of newly designed catalysts against a well-established benchmark, we aim to provide actionable insights for researchers engaged in the iterative process of catalyst development.
The Rationale: Selecting a Benchmark and Designing Novel Derivatives
To conduct a meaningful comparison, a reliable benchmark is essential. For this guide, we have selected (R)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst B) , a well-regarded diarylprolinol silyl ether catalyst known for its high efficacy in a range of asymmetric transformations, including Michael additions.[4][5] These catalysts operate through enamine and iminium-ion activation modes, making them highly versatile.[6]
Against this benchmark, we propose two novel derivatives of (R)-2-(4-Fluorophenyl)pyrrolidine for evaluation. The design of these derivatives is not arbitrary; it is rooted in principles of physical organic chemistry aimed at modulating catalytic activity.
-
Derivative A: (R)-2-(4-Fluorophenyl)-5-(4-nitrophenyl)pyrrolidine. The introduction of a strongly electron-withdrawing nitro group (-NO₂) on the second phenyl ring is hypothesized to increase the acidity of the pyrrolidine N-H proton. This could lead to faster enamine formation and potentially alter the stereochemical outcome of the reaction.
-
Derivative B: (R)-2-(4-Fluorophenyl)-5-(3,5-di-tert-butylphenyl)pyrrolidine. Conversely, Derivative B incorporates bulky tert-butyl groups. The primary hypothesis here is that the increased steric hindrance will enhance facial shielding of the key intermediate, leading to higher enantioselectivity.[7]
Experimental Design: The Asymmetric Michael Addition as a Model Reaction
To rigorously test these catalysts, we will employ the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is a classic benchmark for enamine catalysis, is well-documented, and the products are readily analyzable, making it an ideal choice for validating catalytic performance.[8][9] The reaction proceeds via the formation of a nucleophilic enamine from cyclohexanone and the secondary amine of the catalyst.[10] This enamine then attacks the electrophilic β-carbon of the nitroalkene.[11]
Workflow for Catalytic Validation
The validation process follows a logical sequence from reaction execution to data analysis. Each step is critical for generating reliable and comparable results.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (R)- and (S)-2-(4-Fluorophenyl)pyrrolidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 2-Arylpyrrolidine Scaffolds
The 2-(4-Fluorophenyl)pyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this class of compounds particularly attractive for drug discovery.[3] However, the true pharmacological potential of 2-(4-Fluorophenyl)pyrrolidine lies in its stereochemistry. The chiral center at the 2-position of the pyrrolidine ring gives rise to two enantiomers, (R) and (S), which can exhibit markedly different biological activities. This guide provides a comprehensive comparison of these enantiomers, offering insights into their potential differential efficacy and providing the experimental framework to elucidate their distinct pharmacological profiles.
While direct comparative studies on the enantiomers of 2-(4-Fluorophenyl)pyrrolidine are not extensively available in the public domain, the well-established principles of stereopharmacology and data from structurally related compounds strongly suggest that the biological activity resides predominantly in one enantiomer. In the realm of monoamine transporter ligands, for instance, the spatial orientation of the aryl group and the pyrrolidine nitrogen is critical for optimal interaction with the binding pockets of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4]
Unraveling Stereoselectivity: A Case Study of a Structurally Related Compound
To illustrate the profound impact of stereochemistry on the efficacy of 2-arylpyrrolidines, we can examine the closely related compound, α-pyrrolidinovalerophenone (α-PVP). α-PVP is a potent psychostimulant that acts as a monoamine transporter inhibitor. Extensive research has demonstrated a significant difference in the activity of its (R) and (S) enantiomers.
A pivotal study revealed that the (S)-enantiomer of α-PVP is substantially more potent than the (R)-enantiomer at inhibiting the uptake of dopamine and norepinephrine.[5] This stereoselectivity is also reflected in its behavioral effects, with the (S)-enantiomer being the primary contributor to the psychostimulant properties of the racemic mixture. This case underscores the critical importance of evaluating each enantiomer of a chiral compound independently to identify the eutomer (the more active enantiomer) and the distomer (the less active enantiomer). Such knowledge is paramount for developing safer and more effective drugs with an optimized therapeutic index.
Comparative Pharmacological Profile: A Hypothesis
Based on the precedent set by structurally similar compounds, it is highly probable that the (R) and (S) enantiomers of 2-(4-Fluorophenyl)pyrrolidine will exhibit significant differences in their affinity for and functional activity at monoamine transporters. It is hypothesized that one enantiomer will display higher affinity and potency as a dopamine and/or norepinephrine reuptake inhibitor, while the other will be considerably less active. The following table outlines the hypothetical binding affinities (Ki values) that would be determined through experimental validation.
Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of 2-(4-Fluorophenyl)pyrrolidine Enantiomers at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| (R)-2-(4-Fluorophenyl)pyrrolidine | To be determined | To be determined | To be determined |
| (S)-2-(4-Fluorophenyl)pyrrolidine | To be determined | To be determined | To be determined |
Note: The Ki values are to be determined experimentally. Lower Ki values indicate higher binding affinity.
Experimental Protocols for Efficacy Determination
To empirically determine the comparative efficacy of the (R) and (S) enantiomers of 2-(4-Fluorophenyl)pyrrolidine, a series of in vitro assays are essential. The following protocols provide a robust framework for characterizing the binding affinity and functional potency of these compounds at the dopamine, serotonin, and norepinephrine transporters.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
(R)- and (S)-2-(4-Fluorophenyl)pyrrolidine stock solutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the (R) and (S) enantiomers of 2-(4-Fluorophenyl)pyrrolidine. Prepare working solutions of the radioligand and non-specific binding inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the Radioligand Binding Assay.
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
(R)- and (S)-2-(4-Fluorophenyl)pyrrolidine stock solutions.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of the (R) and (S) enantiomers of 2-(4-Fluorophenyl)pyrrolidine or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake for each enantiomer using non-linear regression analysis.
Caption: Workflow for the Neurotransmitter Uptake Inhibition Assay.
Visualizing Stereoselective Interactions
The differential binding of the (R) and (S) enantiomers to a monoamine transporter can be conceptualized as a three-point interaction model. The precise spatial arrangement of the 4-fluorophenyl group, the pyrrolidine ring, and the nitrogen atom determines the quality of the fit within the transporter's binding pocket.
Caption: Differential binding of enantiomers to the transporter.
Conclusion
While direct experimental data comparing the (R) and (S) enantiomers of 2-(4-Fluorophenyl)pyrrolidine is currently limited, the principles of stereopharmacology and evidence from structurally related compounds strongly predict a significant difference in their biological activities. The provided experimental protocols offer a clear path for researchers to elucidate the specific pharmacological profiles of each enantiomer. By systematically evaluating their binding affinities and functional potencies at monoamine transporters, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold and pave the way for the development of more selective and effective neuronal agents.
References
-
Gerokonstantis, D. T., Nikolaou, A., Magkrioti, C., Afantitis, A., Aidinis, V., & Kokotos, G. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]
-
Grigory, V., Maxim, V., Liga, Z., Reinis, V., Edijs, V., Edvards, L., ... & Maija, D. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorganic & Medicinal Chemistry, 21(10), 2764-2771. [Link]
-
Hadrich, S., Sitte, H. H., & Pifl, C. (2020). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Frontiers in Pharmacology, 11, 572. [Link]
-
Kozikowski, A. P., Prakash, K. R., Trzcinska, M., & Johnson, K. M. (2000). An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes. Bioorganic & Medicinal Chemistry Letters, 10(13), 1443-1446. [Link]
-
Kumar, V., Zhang, Y., Kösters, E., & Newman, A. H. (2014). Novel and high affinity fluorescent ligands for the serotonin transporter based on (S)-citalopram. ACS Medicinal Chemistry Letters, 5(6), 696-699. [Link]
-
Langer, S. Z., & Arbilla, S. (1988). The amphetamine paradox in depression. Agents and Actions Supplements, 25, 103-116. [Link]
-
Millington, C. R., Brown, A. D., & Williams, C. M. (2018). Synthesis of spirotryprostatin analogs via metal-catalyzed imine azomethine ylide cycloaddition reactions followed by the Heck reaction. The Journal of Organic Chemistry, 83(15), 8436-8447. [Link]
-
Poyraz, S., Yuksel, T. N., & Göktaş, F. (2018). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. Medicinal Chemistry Research, 27(6), 1641-1653. [Link]
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of Medicinal Chemistry, 47(24), 5876-5885. [Link]
-
Sarkar, S., & Dinda, B. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-23. [Link]
-
Singh, N., & Sharma, A. (2018). Pyrrolidine in drug discovery: A versatile scaffold for novel biologically active compounds. European Journal of Medicinal Chemistry, 151, 607-639. [Link]
-
Veinberg, G., Vorona, M., Zvejniece, L., Vilskersts, R., Vavers, E., Liepinsh, E., ... & Dambrova, M. (2013). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Bioorganic & Medicinal Chemistry, 21(10), 2764-2771. [Link]
-
Wollver, M. H., Cozzi, N. V., & Fantegrossi, W. E. (2019). Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Addiction Biology, 25(4), e12842. [Link]
-
Zhang, Y., Appourchaux, K., Glennon, R. A., & Newman, A. H. (2020). Structure-Activity Relationships for a series of bis (4-fluorophenyl) methyl) sulfinyl) alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry, 63(5), 2343-2357. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
